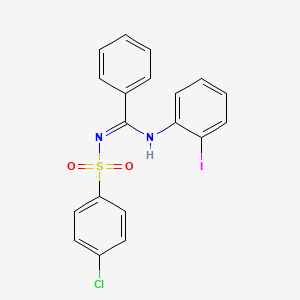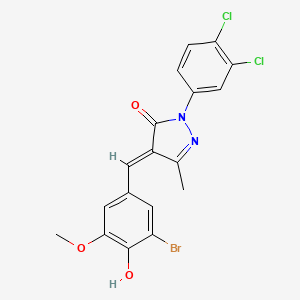![molecular formula C21H12BrClF3N5O4 B11692633 3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)
3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Brom-N-(2-Chlor-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid ist eine komplexe organische Verbindung, die zur Familie der Pyrazolo[1,5-a]pyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Brom-, Chlor-, Nitro-, Methoxy- und Trifluormethyl-Funktionsgruppen umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-N-(2-Chlor-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsstoffe umfassen oft substituierte Aniline, bromierte Verbindungen und Pyrazolo[1,5-a]pyrimidin-Derivate. Die wichtigsten Schritte in der Synthese können umfassen:
Nitrierung: Einführung der Nitrogruppe in den aromatischen Ring.
Halogenierung: Einbau von Brom- und Chloratomen.
Kupplungsreaktionen: Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns durch Cyclisierungsreaktionen.
Funktionsgruppenmodifikationen: Einführung von Methoxy- und Trifluormethylgruppen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden hinsichtlich Ausbeute und Reinheit optimiert, wobei oft die Verwendung von Katalysatoren, kontrollierter Temperaturen und spezifischer Lösungsmittel zur Erleichterung der Reaktionen zum Einsatz kommt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, brominated compounds, and pyrazolo[1,5-a]pyrimidine derivatives. The key steps in the synthesis may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Halogenation: Incorporation of bromine and chlorine atoms.
Coupling Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
Functional Group Modifications: Introduction of methoxy and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Brom-N-(2-Chlor-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Aufgrund des Vorhandenseins von Halogenen (Brom und Chlor) kann die Verbindung nukleophile Substitutionsreaktionen eingehen.
Reduktionsreaktionen: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Oxidationsreaktionen: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumiodid (NaI) in Aceton.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas (H2).
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Hauptprodukte
Substitution: Bildung neuer Derivate mit verschiedenen Halogenen.
Reduktion: Bildung von Amin-Derivaten.
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Wissenschaftliche Forschungsanwendungen
3-Brom-N-(2-Chlor-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Aufgrund seiner einzigartigen Funktionsgruppen wird es als potentielle biochemische Sonde untersucht.
Medizin: Es wird auf seine möglichen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 3-Brom-N-(2-Chlor-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Funktionsgruppen der Verbindung ermöglichen es ihr, an Enzyme oder Rezeptoren zu binden und deren Aktivität möglicherweise zu hemmen. Die Nitrogruppe beispielsweise kann an Redoxreaktionen teilnehmen, während die Halogene starke Wechselwirkungen mit biologischen Makromolekülen eingehen können. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro group, for example, can participate in redox reactions, while the halogens can form strong interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-N-(2-Hydroxy-3-methoxybenzyl)anilin
- 2-Brom-N’-(3-Hydroxy-4-methoxybenzyliden)benzohydrazid
- 4-Brom-N-(2,2,2-Trichlor-1-(3-p-tolyl-thiourea)ethyl)benzamid
Einzigartigkeit
3-Brom-N-(2-Chlor-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carboxamid ist einzigartig aufgrund seiner Kombination von Funktionsgruppen, die eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleihen. Das Vorhandensein sowohl elektronenziehender (Nitro, Trifluormethyl) als auch elektronenschiebender (Methoxy) Gruppen ermöglicht vielseitige chemische Modifikationen und Wechselwirkungen.
Eigenschaften
Molekularformel |
C21H12BrClF3N5O4 |
|---|---|
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H12BrClF3N5O4/c1-35-12-5-2-10(3-6-12)15-9-16(21(24,25)26)30-19(27-15)17(22)18(29-30)20(32)28-14-7-4-11(31(33)34)8-13(14)23/h2-9H,1H3,(H,28,32) |
InChI-Schlüssel |
SJMVRVLUVMALSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)

![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)
![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)


![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
